2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde
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Overview
Description
2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, nitrophenoxy, and benzaldehyde functional groups. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxybenzaldehyde followed by nitration and subsequent etherification with 4-nitrophenol. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for temperature regulation, reagent addition, and product isolation is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted benzaldehyde derivatives .
Scientific Research Applications
2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Lacks the nitrophenoxy group, resulting in different reactivity and applications.
4-Nitrobenzaldehyde: Lacks the bromine and methoxy groups, leading to distinct chemical behavior.
2-Bromo-5-methoxybenzaldehyde: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde is unique due to the combination of functional groups, which imparts specific reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic chemists and researchers .
Properties
IUPAC Name |
2-bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c1-20-13-7-12(15)9(8-17)6-14(13)21-11-4-2-10(3-5-11)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXRDERVHVRIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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